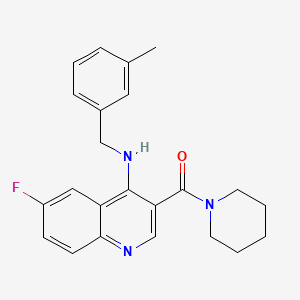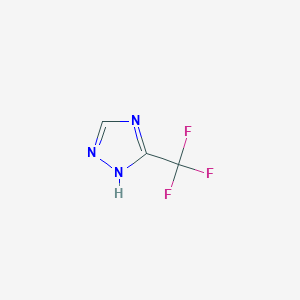
3-(三氟甲基)-1H-1,2,4-三唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of trifluoromethylated compounds has been a topic of interest in recent years . A metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles has been reported, which employs readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials .Chemical Reactions Analysis
Trifluoromethylation of carbon-centered radical intermediates is a significant reaction involving trifluoromethyl groups . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .科学研究应用
Photoaffinity Labeling in Sweet Taste Receptor Analysis
3-(Trifluoromethyl)-1H-1,2,4-triazole: derivatives are utilized in photoaffinity labeling to study the structural and functional relationships between sweet taste receptors and sweeteners. This method is particularly suitable for analyzing biological interactions and has been used to optimize sucrose derivatives for functional analysis of sweet receptors .
Drug Development
The trifluoromethyl group is a common pharmacophore in many FDA-approved drugs. Compounds containing 3-(trifluoromethyl)-1H-1,2,4-triazole have been explored for their potential in treating various diseases and disorders. The unique properties of the trifluoromethyl group contribute to the pharmacokinetics and pharmacodynamics of these drugs .
属性
IUPAC Name |
5-(trifluoromethyl)-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3N3/c4-3(5,6)2-7-1-8-9-2/h1H,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAQTVQJVOALDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(trifluoromethyl)-1H-1,2,4-triazole | |
CAS RN |
60406-75-9 |
Source


|
| Record name | 3-(Trifluoromethyl)-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the primary intermolecular interaction observed in crystal structures of 3-(trifluoromethyl)-1H-1,2,4-triazole derivatives?
A1: The research papers consistently highlight the role of hydrogen bonding in the crystal structures of 3-(trifluoromethyl)-1H-1,2,4-triazole derivatives. For instance, in 5-amino-3-trifluoromethyl-1H-1,2,4-triazole, molecules arrange themselves in layers within the crystal lattice, primarily stabilized by N-H...N hydrogen bonds. [] Similarly, more complex derivatives, like 5-amino-1-(2-chloronicotinoyl)-3-trifluoromethyl-1H-1,2,4-triazole, utilize two distinct N-H...N hydrogen bonds to form intricate sheet structures. []
Q2: How does the introduction of a trifluoromethyl group influence the structure of 1,2,4-triazole rings?
A2: Comparing 5-amino-3-trifluoromethyl-1H-1,2,4-triazole to 5-amino-3-nitro-1H-1,2,4-triazole reveals that the presence of the trifluoromethyl group doesn't significantly alter the bond lengths within the five-membered 1,2,4-triazole ring. [] This suggests that the electronic effects of the trifluoromethyl group might not cause significant distortions in the ring structure.
Q3: Can you provide an example of how hydrogen bonding patterns in these derivatives lead to complex structural arrangements?
A3: In the co-crystal of 5-methyl-2-trifluoromethyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one and 5-amino-3-trifluoromethyl-1H-1,2,4-triazole, the hydrogen bonding network creates chains composed of various ring structures. Specifically, these chains incorporate R21(5), R12(6), and R22(8) rings, demonstrating the complex architectures achievable through these interactions. []
Q4: Are there any reported spectroscopic data for these compounds?
A4: While the provided abstracts don't delve into detailed spectroscopic analysis, the synthesis of 4-((4-methoxybenzylidene)amino)-3-trifluoromethyl-1H-1,2,4-triazole-5-thione mentions the use of IR and 1H NMR to confirm its structure. [] This indicates that these techniques are applicable for characterizing these compounds.
Q5: Do these papers discuss potential applications for these 3-(trifluoromethyl)-1H-1,2,4-triazole derivatives?
A5: While the primary focus of these papers is structural analysis, one study investigates the fungicidal activity of 4-((4-methoxybenzylidene)amino)-3-trifluoromethyl-1H-1,2,4-triazole-5-thione. [] This finding suggests potential applications in agricultural chemistry and points towards broader biological activities within this class of compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2872549.png)
![(Z)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2872551.png)
![2-[(2-Methylprop-2-enylamino)methyl]phenol](/img/structure/B2872552.png)
![3-fluoro-N-[[4-(4-fluorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2872555.png)
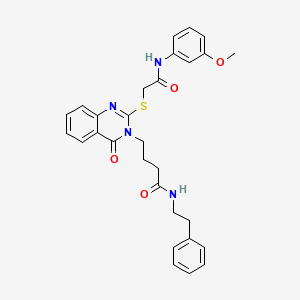
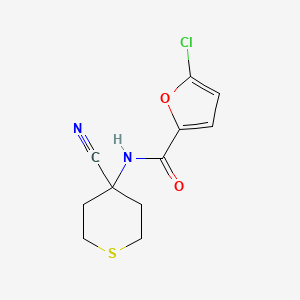


![6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2872564.png)
![N-(3-chlorophenyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea](/img/structure/B2872566.png)
![1,7-dimethyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2872567.png)
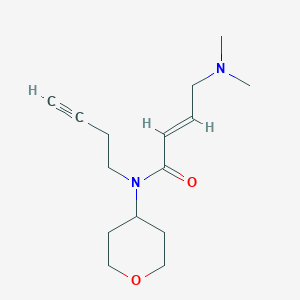
![6-(3-Fluorophenyl)-2-[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2872569.png)
